molecular formula C9H9N3OS B185731 5-(3-Methoxyphenyl)-1,3,4-thiadiazol-2-amine CAS No. 247109-15-5

5-(3-Methoxyphenyl)-1,3,4-thiadiazol-2-amine

Cat. No. B185731
M. Wt: 207.25 g/mol
InChI Key: ANOZGAXEWJZHBU-UHFFFAOYSA-N
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Description

5-(3-Methoxyphenyl)-1,3,4-thiadiazol-2-amine is a chemical compound. However, there is limited information available about this specific compound12.



Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of 1,3,4-thiadiazoles involves the reaction of thiosemicarbazides3. However, the specific synthesis process for 5-(3-Methoxyphenyl)-1,3,4-thiadiazol-2-amine is not readily available in the retrieved sources3.



Molecular Structure Analysis

The molecular structure analysis of similar compounds has been conducted using various spectroscopic techniques such as X-ray diffraction, NMR, and FT-IR4. However, the specific molecular structure analysis for 5-(3-Methoxyphenyl)-1,3,4-thiadiazol-2-amine is not found in the retrieved sources4.



Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For instance, the reactions of 1,3,4-thiadiazoles have been explored in the context of their antibacterial activity3. However, the specific chemical reactions of 5-(3-Methoxyphenyl)-1,3,4-thiadiazol-2-amine are not available in the retrieved sources3.



Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been reported. For instance, curcumin, a compound with a methoxyphenyl group, has a molecular weight of 368.386. However, the specific physical and chemical properties of 5-(3-Methoxyphenyl)-1,3,4-thiadiazol-2-amine are not available in the retrieved sources6.


properties

IUPAC Name

5-(3-methoxyphenyl)-1,3,4-thiadiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3OS/c1-13-7-4-2-3-6(5-7)8-11-12-9(10)14-8/h2-5H,1H3,(H2,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANOZGAXEWJZHBU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=NN=C(S2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40356114
Record name 5-(3-methoxyphenyl)-1,3,4-thiadiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40356114
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(3-Methoxyphenyl)-1,3,4-thiadiazol-2-amine

CAS RN

247109-15-5
Record name 5-(3-methoxyphenyl)-1,3,4-thiadiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40356114
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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